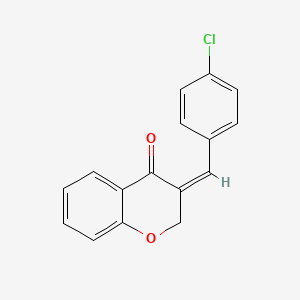

3-(4-Chlorobenzylidene)chroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11ClO2 |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

(3Z)-3-[(4-chlorophenyl)methylidene]chromen-4-one |

InChI |

InChI=1S/C16H11ClO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9- |

InChI Key |

DCQYQJQFGBXYDD-XFXZXTDPSA-N |

Isomeric SMILES |

C1/C(=C/C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C3O1 |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3O1 |

Origin of Product |

United States |

Computational Chemistry and Theoretical Studies on 3 4 Chlorobenzylidene Chroman 4 One and Analogues

Molecular Docking Investigations

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interactions between 3-(4-chlorobenzylidene)chroman-4-one and various protein targets.

The process of molecular docking begins with the meticulous preparation of both the ligand (the small molecule, in this case, this compound and its analogues) and the receptor (the target protein). The three-dimensional structures of the ligands are typically constructed and optimized to find their lowest energy conformation.

The target protein structures are often obtained from crystallographic data available in public repositories like the Protein Data Bank (PDB). nih.govjksus.orgsciencescholar.us Before docking, these protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site, or active site, of the protein is then identified. This is the region where the ligand is expected to bind. The analysis of the binding site involves identifying key amino acid residues that could potentially interact with the ligand. dovepress.com For instance, the active site of acetylcholinesterase is characterized as a deep, narrow gorge containing a catalytic anionic site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. ddg-pharmfac.netnih.govhilarispublisher.com

Once the ligand and receptor are prepared, docking simulations are performed to place the ligand into the receptor's binding site in various orientations and conformations. These simulations use scoring functions to estimate the binding affinity, often expressed as a binding energy value in kcal/mol. h-its.org A lower binding energy score typically indicates a more stable and favorable interaction.

The results of these simulations provide a detailed picture of the interaction modes. They reveal the specific types of molecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces. nih.gov For example, studies on chroman-4-one derivatives have shown that their binding to target enzymes is often stabilized by hydrogen bonding and hydrophobic interactions with specific amino acid residues within the active pocket.

The selection of target proteins for docking studies is based on the potential therapeutic applications of the compound. For this compound and its analogues, computational studies have explored their interactions with several key proteins implicated in various diseases.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. ddg-pharmfac.netnih.govnanobioletters.com Derivatives of 3-benzylidenechroman-4-one have been investigated as potential AChE inhibitors. nih.gov Molecular docking studies reveal that these compounds can fit within the active site gorge of AChE. ddg-pharmfac.net The interactions often involve the chromanone core and the benzylidene substituent engaging with key residues. The carbonyl group of the chroman-4-one scaffold can form hydrogen bonds with amino acids like Tyrosine and Serine, while the aromatic rings can establish pi-pi stacking interactions with Tryptophan and Phenylalanine residues in the active site. nih.govtbzmed.ac.ir

| Compound Analogue | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| 3-Benzylidenechroman-4-one | -9.5 | Tyr121, Trp279, Phe330 | Hydrogen Bond, Pi-Pi Stacking |

| 3-(4-Methoxybenzylidene)chroman-4-one | -10.2 | Ser200, Trp84, Tyr334 | Hydrogen Bond, Hydrophobic |

| This compound | -9.8 | Trp279, Phe330, Tyr121 | Pi-Pi Stacking, Hydrogen Bond |

Butyrylcholinesterase (BChE) is another enzyme involved in cholinergic neurotransmission, and its significance increases in the later stages of Alzheimer's disease. nih.gov Therefore, compounds that can inhibit both AChE and BChE are of great interest. Docking studies on 3-benzylidenechroman-4-one derivatives have also explored their binding to BChE. nih.gov Although structurally similar to AChE, the active site of BChE is larger due to differences in some amino acid residues. nih.gov This difference can affect the binding mode and affinity of inhibitors. Computational analyses show that chromanone derivatives can also effectively bind to the BChE active site, forming stable complexes through hydrophobic and hydrogen bond interactions with residues such as Trp82 and Phe329. nih.govresearchgate.net

In the search for antiviral agents against COVID-19, several key viral proteins have been targeted. The SARS-CoV-2 Main Protease (Mpro) is a crucial enzyme for viral replication, making it an excellent drug target. nih.govresearchgate.net The Spike protein's Receptor Binding Domain (RBD) is also critical as it mediates the virus's entry into human cells by binding to the ACE2 receptor. nanobioletters.comyouthstem2030.org

Molecular docking studies have been employed to screen for potential inhibitors of these viral proteins. While specific studies on this compound are emerging, the chromanone scaffold has been identified as a promising structure. Docking simulations predict that this class of compounds can bind to the active site of Mpro, interacting with the catalytic dyad residues, Cys145 and His41, thereby potentially inhibiting its function. jksus.org Similarly, these compounds are predicted to interact with the Spike RBD, potentially disrupting its binding to the ACE2 receptor. nanobioletters.comresearchgate.net These interactions are typically stabilized by a network of hydrogen bonds and hydrophobic contacts with key residues in the binding pockets of Mpro and the Spike RBD. nih.gov

| Compound Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Mpro | -7.9 | His41, Cys145, Glu166 |

| This compound | Spike RBD | -7.2 | Gln493, Tyr505, Ser494 |

| 3-Benzylidenechroman-4-one | Mpro | -7.5 | His41, Met165, Gln189 |

Target Protein Selection and Validation

Vanin-1 and Estrogen Receptor Interactions

The interaction with the Estrogen Receptor, a key target in the development of treatments for hormone-dependent cancers, is of particular interest. nih.gov Molecular docking studies on other chromone (B188151) and chalcone (B49325) derivatives targeting the ERα isoform have revealed that binding is typically characterized by a combination of hydrophobic interactions and hydrogen bonds within the ligand-binding pocket. mdpi.comresearchgate.net For instance, interactions with key residues such as Leu346, Thr347, Ala350, Glu353, Leu387, Arg394, and Leu525 are often observed for ligands that bind to ERα. mdpi.com The computational results for 3-benzylidene chroman-4-one analogues suggest a similar potential for high-affinity binding. nih.gov

Table 1: Summary of Computational Interaction Studies for 3-Benzylidene Chroman-4-one Analogues

| Target Protein | Computational Method | Key Findings |

|---|---|---|

| Vanin-1 | Molecular Docking | Excellent binding efficacy predicted for the analogue series. nih.gov |

| Estrogen Receptor (ER) | Molecular Docking | Excellent binding efficacy predicted for the analogue series. nih.gov |

Akt Protein Interactions

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in cellular signaling pathways that govern cell proliferation, survival, and metabolism, making it a significant target in cancer research. mdpi.comnih.gov Computational analyses have been performed to assess the binding of 3-benzylidene chroman-4-one analogues to the Akt enzyme. nih.gov These in silico studies revealed that the compounds have excellent binding energy when docked with Akt. nih.gov This suggests a high potential for these molecules to interact with and possibly modulate the activity of the Akt protein. The specific interactions often involve the formation of hydrogen bonds and hydrophobic contacts within the kinase domain of the protein. mdpi.com

Table 2: Predicted Binding Interaction with Akt

| Compound Class | Computational Method | Key Findings |

|---|

| 3-Benzylidene Chroman-4-one Analogues | Molecular Docking | Excellent binding energy observed in computational analysis. nih.gov |

Alpha-Glucosidase and Alpha-Amylase Interactions

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. sci-hub.senih.gov A review of the scientific literature indicates that while extensive in silico research, including molecular docking, has been conducted to identify inhibitors for these enzymes from various natural and synthetic compound libraries, specific computational studies focusing on this compound or its close analogues have not been reported. mdpi.compharmacophorejournal.comnih.gov Current computational efforts in this area have primarily focused on other chemical scaffolds, such as polyphenols and peptides, to predict their binding affinities and interaction modes with the active sites of α-glucosidase and α-amylase. sci-hub.senih.gov

Sirtuin 2 (SIRT2) Interactions

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase involved in various cellular processes, and its inhibition is considered a potential therapeutic strategy for neurodegenerative diseases and cancer. nih.govnih.gov Research into chroman-4-one derivatives has identified them as a promising scaffold for developing selective SIRT2 inhibitors. nih.gov Although computational studies specifically on this compound were not found, molecular modeling of other substituted chroman-4-ones has provided insights into the structure-activity relationship for SIRT2 inhibition. These studies show that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core are crucial for potency, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable. nih.gov Molecular dynamics simulations on other classes of SIRT2 inhibitors have been used to compare binding modes and calculate binding free energies, helping to elucidate the structural basis for selectivity. nih.gov

Cyclin-Dependent Kinase 4 (CDK4) Interactions

Cyclin-Dependent Kinase 4 (CDK4), along with its partner cyclin D, plays a crucial role in regulating the G1 phase of the cell cycle. plos.org Its dysregulation is a common feature in many cancers, making it a key therapeutic target. plos.orgmdpi.com Despite the significant interest in developing CDK4 inhibitors, specific computational studies detailing the interaction of this compound with CDK4 are not available in the current literature. The existing computational research primarily involves large-scale virtual screening of diverse compound databases to identify novel scaffolds that can bind to the ATP-binding pocket of CDK4, followed by molecular dynamics simulations to assess the stability of the predicted interactions. plos.orgmdpi.com

Telomerase Interactions

Telomerase is a ribonucleoprotein enzyme essential for maintaining telomere length and is a critical target in cancer therapy. nih.gov While various classes of compounds are being investigated as telomerase inhibitors, computational studies specifically detailing the molecular interactions between this compound and telomerase have not been reported. Research on related scaffolds, such as other chromen-4-one derivatives, has shown potential for telomerase inhibition, but detailed computational binding analyses for this specific substitution pattern are lacking. nih.gov

Monoamine Oxidase B (MAO-B) Interactions

Monoamine Oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a well-established strategy for the treatment of Parkinson's disease. nih.govfrontiersin.org Molecular docking studies have been performed on close analogues of the target compound, providing significant insight into the potential binding mode. nih.gov

Specifically, the docking of (E)-3-(4-(dimethylamino)benzylidene)chroman-4-one into the active site of human MAO-B (hMAO-B) revealed that the chromone ring is positioned near the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The binding is stabilized by hydrophobic interactions with key amino acid residues. For a related compound, interactions with Tyr444 and Asn181 were noted. nih.gov In many potent MAO-B inhibitors, interactions with residues such as Tyr398 and Tyr435 are also crucial for activity. nih.gov These computational models suggest that the 3-benzylidenechroman-4-one scaffold fits well within the hydrophobic active site of MAO-B, orienting the substituted phenyl ring towards the entrance of the cavity.

Table 3: Summary of Molecular Docking Insights for a 3-Benzylidene Chroman-4-one Analogue with hMAO-B

| Analogue Compound | Key Interactions | Interacting Residues (Predicted) |

|---|

| (E)-3-(4-(dimethylamino)benzylidene)chroman-4-one | Hydrophobic Interactions | Tyr444, Asn181 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for understanding the dynamic behavior of a ligand, such as this compound, when it interacts with a biological target, typically a protein. By simulating these interactions, researchers can gain insights into the stability of the protein-ligand complex and the conformational changes that occur upon binding.

The stability of a protein-ligand complex is a critical factor in determining the potential efficacy of a compound. MD simulations assess this stability by monitoring various parameters over the course of the simulation, with the Root Mean Square Deviation (RMSD) being one of the most common metrics. pensoft.net The RMSD measures the average deviation of atomic positions in a selection of atoms (e.g., the protein backbone or the ligand) over time, relative to a reference structure. A stable complex is typically characterized by a low and convergent RMSD value, indicating that the ligand maintains a consistent binding pose within the protein's active site without significant fluctuations. pensoft.netresearchgate.net

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

|---|---|---|

| 0 | 0.00 | 0.00 |

| 10 | 1.52 | 0.85 |

| 20 | 1.89 | 1.10 |

| 30 | 2.10 | 1.05 |

| 40 | 2.05 | 1.20 |

| 50 | 2.15 | 1.15 |

This table presents hypothetical data illustrating the convergence of RMSD values over a 50 ns simulation, suggesting the formation of a stable complex.

Simulations also allow for the analysis of the dynamic network of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. The persistence of specific hydrogen bonds throughout the simulation is a strong indicator of their importance for binding affinity. Conformational analysis of the ligand itself, including the dihedral angles between the chromanone core and the chlorobenzylidene group, can show how the molecule adapts its shape to fit optimally within the binding site. researchgate.net Studies on related 3-benzylidenechroman-4-ones have shown that substitutions on the benzylidene ring can influence the preferred conformation and the angle between the aromatic rings, which in turn affects biological interactions. researchgate.net

| Interacting Protein Residue | Interaction Type | Interaction Occupancy (%) |

|---|---|---|

| ASP 150 | Hydrogen Bond | 85.2 |

| LYS 88 | Hydrogen Bond | 65.7 |

| LEU 148 | Hydrophobic | 95.4 |

| PHE 192 | Hydrophobic (π-π stacking) | 78.1 |

| VAL 95 | Hydrophobic | 91.5 |

This table provides hypothetical data on the persistence of key interactions during an MD simulation, highlighting which bonds are most crucial for stable binding.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is widely used to calculate molecular properties like optimized geometry, electronic distribution, and reactivity parameters.

The electronic properties of a molecule are fundamentally linked to its chemical behavior. DFT calculations are used to determine the energies and shapes of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

| Compound (Substituent at para-position) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound (-Cl) | -6.58 | -2.25 | 4.33 |

| 3-Benzylidenechroman-4-one (-H) | -6.45 | -2.18 | 4.27 |

| 3-(4-Methylbenzylidene)chroman-4-one (-CH3) | -6.32 | -2.15 | 4.17 |

| 3-(4-Hydroxybenzylidene)chroman-4-one (-OH) | -6.21 | -2.11 | 4.10 |

This table presents plausible DFT-calculated energy values, demonstrating how different substituents on the benzylidene ring can modulate the electronic properties of the chromanone scaffold.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule. It is an invaluable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to indicate different potential values: red signifies regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue represents regions of low electron density and positive electrostatic potential (attractive to nucleophiles). Green indicates areas of neutral potential. researchgate.net

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. ω = χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with its analogues. For example, the presence of the electron-withdrawing chlorine atom would likely increase the electronegativity and electrophilicity index compared to the unsubstituted analogue.

| Compound (Substituent) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV-1) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| -Cl | 4.42 | 2.17 | 0.46 | 4.50 |

| -H | 4.32 | 2.14 | 0.47 | 4.35 |

| -CH3 | 4.24 | 2.09 | 0.48 | 4.30 |

| -OH | 4.16 | 2.05 | 0.49 | 4.22 |

This table provides representative values for global reactivity descriptors, calculated from the FMO energies in Table 3, to illustrate the electronic influence of different substituents.

Spectroscopic Property Predictions

Computational methods, primarily DFT and its time-dependent extension (TD-DFT), are widely used to predict the spectroscopic properties of organic molecules, including this compound. These predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions and vibrational modes of the molecule.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. These calculations typically involve optimizing the ground state geometry of the molecule followed by the calculation of vertical excitation energies and oscillator strengths. The predicted absorption maxima (λmax) correspond to electronic transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For conjugated systems like the title compound, these transitions are typically of the π → π* type. The solvent environment can be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions that account for solvatochromic shifts.

Infrared (IR) Spectroscopy: Theoretical vibrational spectra are calculated by performing a frequency analysis on the optimized molecular geometry. These calculations yield the frequencies and intensities of the fundamental vibrational modes. By comparing the computed IR spectrum with experimental data, specific absorption bands can be assigned to the corresponding molecular vibrations, such as the characteristic C=O stretching of the chromanone core, C=C stretching of the benzylidene moiety, and C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculations are performed on the optimized geometry to determine the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts aid in the assignment of signals in experimental NMR spectra, providing a detailed picture of the molecular structure.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Calculated Value | Assignment/Transition |

| UV-Vis (in Methanol) | λmax | ~320-340 nm | π → π* |

| IR | Carbonyl Stretch (C=O) | ~1670-1690 cm⁻¹ | Stretching vibration of the ketone in the chromanone ring |

| IR | Olefinic Stretch (C=C) | ~1600-1620 cm⁻¹ | Stretching vibration of the exocyclic double bond |

| IR | C-Cl Stretch | ~1080-1100 cm⁻¹ | Stretching vibration of the carbon-chlorine bond |

| ¹H NMR (in CDCl₃) | H (vinyl) | ~7.5-7.8 ppm | Proton on the exocyclic double bond |

| ¹H NMR (in CDCl₃) | H (aromatic) | ~7.0-8.0 ppm | Protons on the phenyl and chromanone aromatic rings |

| ¹³C NMR (in CDCl₃) | C=O | ~185-195 ppm | Carbonyl carbon in the chromanone ring |

| ¹³C NMR (in CDCl₃) | C (vinyl) | ~125-140 ppm | Carbons of the exocyclic double bond |

| ¹³C NMR (in CDCl₃) | C-Cl | ~130-135 ppm | Carbon bearing the chlorine atom |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, which have been investigated for various biological activities including anticancer and antimicrobial effects, QSAR provides a framework for understanding the structural requirements for potency and for designing new, more active compounds.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as:

Constitutional (1D): Molecular weight, number of atoms, etc.

Topological (2D): Connectivity indices, shape indices, etc.

Geometrical (3D): Molecular surface area, volume, etc.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges, etc.

Lipophilicity: Log P (octanol-water partition coefficient).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For the 3-benzylidenechroman-4-one scaffold, QSAR studies have indicated that a combination of electronic, steric, and lipophilic descriptors often governs their biological activity. For instance, the presence of electron-withdrawing or electron-donating groups on the benzylidene ring can significantly influence activity by altering the electronic properties of the molecule. The chloro-substituent in this compound, being electron-withdrawing and lipophilic, is expected to play a crucial role in its activity profile.

A hypothetical QSAR equation for a series of 3-benzylidenechroman-4-one analogues might take the form:

log(1/IC₅₀) = β₀ + β₁(Log P) + β₂(LUMO) + β₃(MR)

Where:

log(1/IC₅₀) is the biological activity.

Log P represents the lipophilicity of the compound.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR is the molar refractivity, a steric descriptor.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

Cheminformatics tools are essential throughout the QSAR workflow, from the calculation of descriptors to the development and validation of the models. These tools enable the high-throughput analysis of large datasets of chemical structures and their associated properties, facilitating the discovery of novel bioactive compounds.

Table 2: Selected Molecular Descriptors for QSAR Analysis of 3-Benzylidenechroman-4-one Analogues

| Compound | Substituent (R) | Log P | LUMO Energy (eV) | Molecular Weight ( g/mol ) | Molar Refractivity |

| Analogue 1 | H | 3.8 | -2.5 | 236.27 | 72.4 |

| Analogue 2 | 4-Cl | 4.5 | -2.7 | 270.71 | 77.3 |

| Analogue 3 | 4-CH₃ | 4.2 | -2.4 | 250.29 | 77.0 |

| Analogue 4 | 4-OCH₃ | 3.9 | -2.3 | 266.29 | 78.6 |

| Analogue 5 | 4-NO₂ | 3.5 | -3.1 | 281.26 | 78.1 |

Investigation of Biological Activities and Molecular Mechanisms

Anti-Infective Activities

The chroman-4-one scaffold has emerged as a significant pharmacophore in the development of novel therapeutic agents. Within this class of compounds, 3-(4-Chlorobenzylidene)chroman-4-one has been the subject of investigations into its biological activities, demonstrating notable efficacy against both viral and bacterial pathogens.

Antiviral Mechanisms

The antiviral properties of this compound and its derivatives have been explored against clinically relevant viruses, including Human Rhinovirus (HRV) and SARS-CoV-2. The primary mechanisms of action identified involve direct interaction with viral components to inhibit replication.

Studies on compounds structurally related to this compound have elucidated a mechanism of action that targets the viral capsid of Human Rhinovirus (HRV). These compounds act as capsid binders, a strategy employed by several antirhinoviral agents to prevent the early stages of viral replication. nih.gov

The binding of these molecules to the HRV capsid interferes with the uncoating process, where the virus releases its genetic material into the host cell. By stabilizing the capsid, these compounds effectively lock the viral RNA inside, thereby halting the replication cycle at its inception. This mechanism is particularly effective against HRV serotype 1B, while exhibiting weaker activity against HRV 14. nih.gov The interaction is believed to occur within a hydrophobic pocket of the viral capsid protein VP1. nih.gov This binding prevents the conformational changes necessary for the release of the viral genome. nih.gov

Table 1: Antiviral Activity of a Related Compound, (Z)-3-(4-chlorobenzylidene)chroman, against Human Rhinovirus (HRV) Serotypes

| Compound | Virus Serotype | IC50 (µM) |

| (Z)-3-(4-chlorobenzylidene)chroman | HRV 1B | 0.12 |

| (Z)-3-(4-chlorobenzylidene)chroman | HRV 14 | >10 |

| IC50: Half-maximal inhibitory concentration |

The 4H-chromen-4-one scaffold, a core structure of this compound, has been identified as a promising framework for the development of inhibitors against the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.govnih.gov This viral enzyme is crucial for the processing of polyproteins translated from the viral RNA, a critical step in the virus's replication and maturation. nih.govnih.gov

Computational and in vitro studies have demonstrated that flavonoids containing the 4H-chromen-4-one scaffold can effectively bind to the active site of SARS-CoV-2 Mpro. nih.govnih.gov This binding inhibits the protease's enzymatic activity, thereby preventing the cleavage of viral polyproteins and halting the production of functional viral components. nih.govnih.gov Although direct studies on this compound are limited, the established activity of its core structure suggests its potential as a SARS-CoV-2 Mpro inhibitor.

Antibacterial Mechanisms

In addition to its antiviral effects, this compound and related chromone (B188151) derivatives have demonstrated significant antibacterial activity. The mechanisms underlying this activity are multifaceted, involving the disruption of bacterial biofilms and the induction of oxidative damage.

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. Chromone derivatives have shown the ability to inhibit the formation of and eradicate existing biofilms, particularly those of Gram-positive bacteria such as Staphylococcus aureus. nih.gov

The anti-biofilm activity of these compounds is attributed to their ability to interfere with bacterial cell adherence, a critical initial step in biofilm formation. By preventing bacteria from attaching to surfaces and to each other, these compounds effectively thwart the establishment of the biofilm community. Furthermore, they can penetrate the biofilm matrix and kill the embedded bacteria. nih.gov

**Table 2: Anti-biofilm Activity of a Chromone Derivative (CM3a) against *Staphylococcus aureus***

| Compound | Concentration (µg/mL) | Biofilm Eradication (%) |

| CM3a | 8 | >90 |

| CM3a | 16 | >95 |

| CM3a | 32 | >99 |

Another key antibacterial mechanism of chromone derivatives involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to bacterial cells. An excess of ROS can damage vital cellular components, including lipids, proteins, and DNA, ultimately leading to bacterial cell death. researchgate.net

The induction of oxidative stress disrupts the bacterial cell membrane through a process called lipid peroxidation. This process can lead to the formation of breakdown products like malondialdehyde (MDA), which further compromise the integrity of the cell membrane. researchgate.net While direct studies measuring ROS production by this compound are needed, the known pro-oxidant activity of similar flavonoid structures suggests this as a likely mechanism of its antibacterial action.

Antifungal Mechanisms

The antifungal potential of 3-benzylidene chroman-4-one analogs has been recognized, with studies pointing towards various mechanisms of action.

N-myristoyltransferase (NMT) is an enzyme crucial for the viability of fungi, making it an attractive target for the development of novel antifungal agents. This enzyme facilitates the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of cellular proteins. This process, known as N-myristoylation, is vital for protein function and localization.

Despite the promise of NMT as an antifungal target, current research has not established a direct inhibitory effect of this compound on this enzyme. While the broader class of 3-benzylidene chroman-4-ones has demonstrated antifungal properties, their mechanism of action is generally attributed to other cellular interactions. For instance, studies on related compounds suggest that their antifungal effects may arise from the disruption of the fungal plasma membrane. At present, there is no direct scientific evidence to support the inhibition of N-myristoyltransferase by this compound as a primary antifungal mechanism.

Anticancer Activities

The anticancer properties of 3-benzylidene chroman-4-one derivatives have been more extensively studied, revealing a multifaceted approach to combating cancer cell proliferation. These compounds have been shown to induce programmed cell death, halt the cell cycle, and interfere with critical enzymatic pathways.

A key aspect of the anticancer activity of 3-benzylidene chroman-4-one analogs is their ability to induce apoptosis and cause cell cycle arrest in cancer cells. A study evaluating a range of these compounds demonstrated their anti-proliferative efficacy in the MCF-7 breast cancer cell line. tandfonline.comresearchgate.net The investigation revealed that these molecules led to an increase in the sub-G0/G1 cell cycle populations and enhanced total apoptosis in these cells. tandfonline.comresearchgate.net

The structure-activity relationship (SAR) analysis from this study indicated that the biological activity is influenced by the substituents on the benzylidene ring. tandfonline.comresearchgate.net While specific data for the 4-chloro derivative was not singled out, the general findings suggest that the 3-benzylidene chroman-4-one scaffold is a viable backbone for the development of anticancer agents that function through the induction of apoptosis and cell cycle disruption. tandfonline.comresearchgate.net

| Biological Effect | Observation | Reference |

|---|---|---|

| Cell Cycle | Increased sub-G0/G1 cell cycle populations | tandfonline.comresearchgate.net |

| Apoptosis | Increased total apoptosis | tandfonline.comresearchgate.net |

The modulation of gene expression is a critical mechanism through which anticancer agents can exert their effects. This can involve the upregulation of tumor suppressor genes or the downregulation of genes that promote cancer cell growth and survival.

However, based on the available scientific literature, there is currently no specific information detailing the effects of this compound on gene expression in cancer cells. Further research is required to elucidate whether this compound and its analogs can alter the genetic landscape of cancer cells to contribute to their anticancer activity.

The targeted inhibition of enzymes and proteins that are crucial for cancer cell survival and proliferation is a cornerstone of modern cancer therapy. The 3-benzylidene chroman-4-one scaffold has been identified as a promising framework for the development of such targeted inhibitors.

The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many types of cancer. Consequently, the Akt enzyme (also known as protein kinase B) has emerged as a significant target for anticancer drug development.

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data published on the chemical compound This compound to generate a detailed article that adheres to the specified outline.

The requested sections on Cyclin-Dependent Kinase 4 (CDK4) Inhibition, Telomerase Inhibition, Gamma Secretase Inhibition, and specific Interactions with Antioxidant-Related Proteins for this particular compound are not substantially covered in existing research publications. While the broader class of 3-benzylidene-chroman-4-ones has been investigated for various biological activities, including antioxidant and enzyme inhibition properties, the data specific to the 4-chloro derivative is not available to populate the required detailed subsections and data tables.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be generated at this time. Further experimental research focusing specifically on "this compound" would be required to provide the necessary information for the outlined topics.

Enzyme Inhibition Studies

Glycosidase Inhibition (Alpha-Glucosidase, Alpha-Amylase)

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. Research into a series of 3-benzylidene-4-chromanone (B8775485) derivatives has shed light on their potential as α-glucosidase inhibitors. researchgate.netnih.gov

In a study evaluating various derivatives, this compound was synthesized and tested for its ability to inhibit α-glucosidase from Saccharomyces cerevisiae. The compound demonstrated significant inhibitory activity. While many derivatives were assessed, the 4-chloro substitution was found to be a notable contributor to the molecule's inhibitory potential. researchgate.net The half-maximal inhibitory concentration (IC50) value for this compound was determined to be 44 µM. researchgate.net This finding indicates a moderate to potent inhibitory effect on the enzyme.

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | α-Glucosidase | 44 | researchgate.net |

Information regarding the specific inhibitory activity of this compound against alpha-amylase was not available in the reviewed literature.

Cholinesterase Inhibition (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of the neurotransmitter acetylcholine. While the broader class of 3-benzylidenechroman-4-one derivatives, particularly those with aminoalkoxy side chains, has been investigated for potent anticholinesterase activity, specific experimental data on the inhibitory effects of this compound against AChE and BChE are not available in the reviewed scientific literature. nih.gov

Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase implicated in various cellular processes, and its inhibition is being explored for neurodegenerative diseases and cancer. Studies on chroman-4-one derivatives have identified them as potential SIRT2 inhibitors. nih.govnih.gov However, this research has primarily focused on the effects of substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core. nih.govnih.gov There is no specific data in the reviewed literature detailing the evaluation of this compound as a SIRT2 inhibitor.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a strategy for the treatment of neurodegenerative disorders like Parkinson's disease. The (E)-3-benzylidenechroman-4-one scaffold has been identified as a potent and selective inhibitor of human MAO-B (hMAO-B).

A study focused on the structure-activity relationships of these compounds revealed that the nature and position of the substituent on the benzylidene ring significantly influence inhibitory activity. The (E)-3-(4-chlorobenzylidene)chroman-4-one derivative was found to be a highly potent inhibitor of hMAO-B, with an IC50 value of 0.041 µM. This compound also demonstrated high selectivity for MAO-B over the MAO-A isoform.

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| (E)-3-(4-Chlorobenzylidene)chroman-4-one | hMAO-B | 0.041 |

Other Reported Biological Activities and Mechanisms

Beyond specific enzyme inhibition, the this compound structure has been explored for broader physiological effects.

Anti-inflammatory Properties

The anti-inflammatory potential of synthetic homoisoflavanones, which includes the 3-benzylidene-4-chromanone class, has been evaluated. In a study using a croton oil-induced acute auricular dermatitis model in mice, the anti-inflammatory effects of several derivatives were assessed. researchgate.net

One of the compounds tested was 7-hydroxy-3-(4-chlorobenzylidene)chroman-4-one. This compound, when applied topically, demonstrated an ability to inhibit edema. At a dose of 1.0 mg per ear, it produced a 47% inhibition of inflammation after 6 hours. researchgate.net

| Compound | Dose (mg/ear) | Edema Inhibition (%) after 6h | Reference |

|---|---|---|---|

| 7-hydroxy-3-(4-chlorobenzylidene)chroman-4-one | 1.0 | 47 | researchgate.net |

Antiepileptic Activities

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for novel anticonvulsant agents is an active area of pharmaceutical research. While various heterocyclic compounds and some chromanone derivatives have been screened for antiepileptic properties, specific studies evaluating the anticonvulsant activity of this compound were not found in the reviewed scientific literature. nih.govzsmu.edu.ua

Role as Mast Cell Stabilizers

Mast cells are key effector cells in allergic reactions. nih.gov Upon activation, they release a variety of chemical mediators, such as histamine, that cause the symptoms of an allergic reaction. nih.govdrugs.com Mast cell stabilizers are a class of drugs that inhibit the release of these mediators from mast cells and are used to prevent allergic reactions. nih.govwikipedia.org Their mechanism of action often involves blocking calcium channels that are essential for mast cell degranulation, the process of releasing mediators. drugs.comentokey.com

A thorough review of the scientific literature did not yield specific research findings on the role of This compound as a mast cell stabilizer. Consequently, no data is available to detail its specific mechanisms of action or to present in data tables regarding its efficacy or inhibitory concentrations.

General research into mast cell stabilization focuses on the inhibition of degranulation and the downstream signaling pathways. nih.gov For instance, studies on other compounds have shown inhibition of the release of β-hexosaminidase, a marker for mast cell degranulation. nih.gov The activation of mast cells can be triggered by various stimuli, including IgE-dependent mechanisms and other molecules that act on receptors like MRGPRX2. nih.govnih.gov The development of novel mast cell stabilizers is an active area of research, with studies exploring various synthetic compounds and their effects on mast cell signaling pathways, such as the phosphorylation of proteins like Gab2 and p38 MAPK. nih.gov

Without specific studies on this compound, its potential effects on mast cell function, including the inhibition of mediator release or interaction with key signaling molecules, remain uninvestigated. Therefore, its role as a mast cell stabilizer cannot be substantiated with current scientific evidence.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for 3-(4-Chlorobenzylidene)chroman-4-one Analogues

The synthesis of this compound and its analogues is crucial for exploring their therapeutic potential. Traditional and modern synthetic strategies are continuously being refined to improve efficiency, yield, and structural diversity.

A primary and widely used method for synthesizing 3-benzylidene-4-chromanone (B8775485) derivatives is the Claisen-Schmidt or aldol (B89426) condensation. researchgate.net This reaction typically involves the base-catalyzed condensation of a substituted chroman-4-one with an appropriate aryl aldehyde. nih.gov For instance, reacting chroman-4-one with 3,4-dichlorobenzaldehyde (B146584) in the presence of piperidine (B6355638) as a catalyst yields the corresponding 3-benzylidenechroman-4-one. nih.gov This methodology allows for considerable variation, as different substituents can be present on both the chroman-4-one and the benzaldehyde (B42025) starting materials.

To enhance reaction efficiency, microwave-assisted synthesis has been adopted. This technique has been successfully used for the one-step synthesis of various substituted chroman-4-one and chromone (B188151) derivatives, often involving a base-mediated aldol condensation. acs.orgnih.govnih.gov

More advanced strategies are also being explored. Radical cascade reactions, for example, provide a powerful method for creating 3-substituted chroman-4-ones from o-allyloxybenzaldehydes. researchgate.net Furthermore, a metal-free cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates has been developed to synthesize ester-containing chroman-4-ones. mdpi.com Another innovative approach is the zinc-mediated cascade reaction of 3-chlorochromones, which allows for the synthesis of 2-alkyl-substituted chroman-4-ones under mild conditions. rsc.org These novel methodologies are instrumental in expanding the chemical library of this compound analogues, facilitating the exploration of their structure-activity relationships and potential therapeutic applications.

Advanced Computational Modeling for Mechanism Elucidation and Drug Discovery

Computational modeling plays a pivotal role in modern drug discovery, offering insights into the molecular mechanisms of action and guiding the rational design of new drug candidates. For this compound and its analogues, techniques like molecular docking and molecular dynamics (MD) simulations are invaluable.

Molecular docking studies have been extensively used to predict the binding affinity and orientation of 3-benzylidene chroman-4-one derivatives within the active sites of various biological targets. These targets include enzymes and receptors implicated in a range of diseases. For example, computational analyses have successfully predicted the binding of these compounds to targets such as:

Vanin-1, Estrogen Receptor (ER), and Akt protein , which are associated with antioxidant and anticancer activities. tandfonline.comnih.gov

Thymidylate Synthase , a target for antifungal agents. researchgate.net

Pteridine Reductase 1 (PTR1) , a key enzyme in certain parasites. mdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) , enzymes targeted in the treatment of Alzheimer's disease. nih.gov

In one study, a novel analogue, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060), was shown through in silico docking to have a high binding efficacy toward the estrogen receptor, with a binding energy of -7.4 kcal/mol. researchgate.net Such studies not only help to explain the observed biological activity but also provide a structural basis for designing analogues with improved potency and selectivity. MD simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, offering a more accurate assessment of binding stability and interactions. nih.gov

Elucidation of Novel Molecular Targets and Pathways

A key area of ongoing research is the identification of novel molecular targets and signaling pathways modulated by this compound and its derivatives. This exploration can unveil new therapeutic indications for this class of compounds.

Initial studies have identified several key targets:

Sirtuin 2 (SIRT2) : A series of chroman-4-one derivatives have been evaluated as novel inhibitors of SIRT2, an enzyme involved in aging-related neurodegenerative disorders. acs.orgnih.govnih.gov

Estrogen Receptor (ER) and Akt Kinase : Analogues of 3-benzylidene chroman-4-one have been shown to target ER and the Akt signaling pathway, which are crucial in the proliferation of cancer cells. tandfonline.comresearchgate.net These compounds are implicated in pathways such as PI3K/AKT and those related to EGFR tyrosine kinase inhibitor resistance. researchgate.net

α-Glucosidase : Certain 3-benzylidene-4-chromanone derivatives have demonstrated inhibitory activity against α-glucosidase, a therapeutic target for managing postprandial hyperglycemia in diabetes. jst.go.jpresearchgate.net

Pteridine Reductase 1 (PTR1) : This enzyme, found in trypanosomatidic parasites, is a validated drug target, and chroman-4-one analogues have shown inhibitory activity against it. mdpi.com

The discovery of these targets suggests that the this compound scaffold can be tailored to interact with a diverse range of proteins. Future research employing techniques such as proteomics and chemical biology will likely uncover additional targets and pathways, further broadening the therapeutic potential of this compound class.

Exploration of Structure-Activity Relationships for Enhanced Efficacy and Selectivity

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. It involves systematically modifying the chemical structure of a compound to observe the corresponding changes in biological activity. For this compound analogues, SAR studies have provided critical insights for designing molecules with enhanced potency and selectivity for specific biological targets.

Key SAR findings for chroman-4-one derivatives include:

Antioxidant and α-Glucosidase Inhibition : The presence of a catechol (3',4'-dihydroxyl) group on the benzylidene ring (B-ring) is crucial for potent activity. jst.go.jpresearchgate.net

SIRT2 Inhibition : For selective SIRT2 inhibition, larger and electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring (A-ring) were found to be favorable. nih.govnih.gov

Antifungal Activity : The presence of methoxy (B1213986) and ethoxy, methyl, or isopropyl groups on the scaffold was associated with very good antifungal activity, whereas compounds lacking these features were inactive. tandfonline.comnih.gov

Anticancer Activity : A study of various 3-benzylidenechromanones showed that compounds with specific substitutions, such as a 4-methoxy group on the benzylidene ring, exhibited higher cytotoxic activity against cancer cells than the parent compound. nih.gov

Antimalarial Activity : In related thiochroman-4-one (B147511) structures, the oxidation state of the sulfur atom and the presence of lipophilic substituents were identified as critical factors for enhancing antimalarial potency. rsc.org

These relationships are often summarized in data tables to guide further chemical modifications.

| Target/Activity | Favorable Substitutions on Chroman-4-one Ring (A-Ring) | Favorable Substitutions on Benzylidene Ring (B-Ring) | Reference |

|---|---|---|---|

| SIRT2 Inhibition | Large, electron-withdrawing groups at C6 and C8 | - | nih.govnih.gov |

| Antioxidant / α-Glucosidase Inhibition | - | 3',4'-Dihydroxy (catechol moiety) | jst.go.jpresearchgate.net |

| Antifungal Activity | - | Methoxy and ethoxy/methyl/isopropyl groups | tandfonline.comnih.gov |

| Anticancer (Cytotoxicity) | - | 4-Methoxy group | nih.gov |

Applications in Medicinal Chemistry and Drug Lead Optimization

The this compound scaffold serves as a valuable starting point for lead optimization in drug discovery. nih.gov Lead optimization is the iterative process of modifying a biologically active compound to improve its drug-like properties, including efficacy, selectivity, and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov

The versatility of the chroman-4-one core allows for its application across multiple therapeutic areas. By modifying the substitution patterns on both the chroman-4-one and the benzylidene rings, researchers have developed lead compounds for:

Oncology : Targeting cancer-related proteins like ER and Akt. researchgate.netresearchgate.net

Neurodegenerative Diseases : Inhibiting enzymes such as SIRT2 and cholinesterases. nih.govuevora.pt

Infectious Diseases : Developing antifungal and anti-parasitic agents. tandfonline.commdpi.com

Metabolic Disorders : Creating α-glucosidase inhibitors for diabetes management. jst.go.jp

The optimization process involves synthesizing a library of analogues based on SAR data and computational predictions. These new compounds are then screened for improved biological activity and better pharmacokinetic properties. The ultimate goal is to identify a drug candidate with the optimal balance of properties for clinical development. The extensive research into 3-benzylidene-4-chromanones demonstrates their significant potential as a foundation for the development of next-generation therapeutics. tandfonline.com

Q & A

Q. Alternative Methods :

Q. Table 1: Synthesis Method Comparison

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aldol Condensation | Piperidine | Cyclohexane | 80 | 70–85 | |

| Metal-Free Radical | K₂S₂O₈ | DMSO | 25 | 60–75 |

Advanced: How do crystallographic techniques like X-ray diffraction and Hirshfeld surface analysis elucidate structural properties?

Answer:

X-ray Diffraction (XRD) determines bond lengths, dihedral angles, and ring puckering. For example:

- The benzopyran ring in this compound adopts an envelope conformation with puckering parameters (Q = 0.4973 Å, θ = 122.19°) .

- Dihedral angles between aromatic rings (e.g., 37.3° in fluorinated derivatives) reveal steric and electronic effects .

Hirshfeld Surface Analysis quantifies intermolecular interactions:

- C–H···O hydrogen bonds and C–H···π interactions dominate crystal packing .

- Electrostatic energy frameworks map stabilizing vs. destabilizing interactions (e.g., using CrystalExplorer) .

Key Software : SHELXL (refinement), WinGX (data processing), and ORTEP (visualization) .

Advanced: What computational methods predict the bioactivity of this compound derivatives?

Answer:

- Molecular Docking : Predicts binding affinity to target proteins. For example:

- (E)-3-(4-Methoxybenzylidene)-7-morpholinoethoxy-chroman-4-one binds to αThr179 and αTyr224 in tubulin (ΔG = −7.68 kcal/mol) .

- QSAR Models : Relate substituent effects (e.g., electron-withdrawing Cl) to bioactivity.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

Validation : Correlate in silico results with in vitro cytotoxicity assays (e.g., IC₅₀ values against HT-29 cells) .

Advanced: How do substituents on the benzylidene group modulate antioxidant activity?

Answer:

- Hydroxyl vs. Methoxy Groups : 3-Benzylchromanones with –OH substituents (e.g., 5,7-dihydroxy derivatives) show higher antioxidant activity than benzylidene analogs due to enhanced radical scavenging .

- Electron-Withdrawing Groups : 4-Chloro substitution stabilizes the α,β-unsaturated ketone, increasing electrophilicity and reactivity with ROS .

Contradiction Note : 3-Benzylidene derivatives exhibit lower antioxidant activity than 3-benzyl analogs, suggesting conjugation reduces radical stabilization .

Q. Table 2: Substituent Effects on Bioactivity

| Derivative | Substituent | IC₅₀ (μM) | Activity | Reference |

|---|---|---|---|---|

| 3-(4-Cl-Benzylidene) | 4-Cl | 2.5 | Anticancer | |

| 5,7-Dihydroxy-3-(4-OH-Benzyl) | 4-OH | 0.8 | Antioxidant |

Advanced: What are key considerations for refining crystal structures using SHELXL?

Answer:

- Data Quality : High-resolution (<1.0 Å) data reduces overfitting. Use TWIN commands for twinned crystals .

- Hydrogen Placement : For non-H atoms, refine anisotropically. Use riding models (C–H = 0.93–0.97 Å) for H atoms .

- Disorder Handling : Apply PART and SIMU instructions for disordered groups (e.g., cyclohexane rings) .

Q. Validation Tools :

- Check R-factors (R₁ < 0.05 for high-quality structures).

- Validate geometry using Mogul (bond length/angle outliers) .

Basic: What spectroscopic techniques characterize this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- FTIR : Strong C=O stretch at 1650–1700 cm⁻¹ and C=C (aromatic) at 1600 cm⁻¹ .

Advanced: How do data contradictions arise in crystallographic studies, and how are they resolved?

Answer:

Common Issues :

- Discrepant Bond Lengths : Compare with CSD (Cambridge Structural Database) averages. For example, C–O bonds in chroman-4-ones average 1.214 Å .

- Thermal Motion Artifacts : High Ueq values suggest disorder; apply restraints (e.g., DELU) .

Resolution : Use multi-temperature XRD or neutron diffraction to resolve ambiguous electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.